N-[amino(imino)methyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-[amino(imino)methyl]benzenesulfonamide derivatives has been achieved through various methods, including the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles (Żołnowska et al., 2023). Another approach involves direct N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the ability to recognize different amino groups in complex molecules (Lu et al., 2015).
Molecular Structure Analysis
X-ray crystallography has provided detailed insights into the molecular structures of these compounds. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been structurally characterized, revealing no conjugation between the aryl rings and the tetrazole group, and highlighting the disordered nature of the [(Dimethylamino)methylene]aminosulfonyl group (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical behavior of N-[amino(imino)methyl]benzenesulfonamide derivatives are influenced by their structural features. For example, the reaction of thiourea with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines results in new and interesting 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, indicating a versatile approach to synthesizing heterocyclic compounds (Abdelaal & Bauer, 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For instance, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, providing insights into the steric hindrances and hydrogen bonding patterns that influence their physical states and solubility (Rublova et al., 2017).
Scientific Research Applications
Antifungal Properties
N-[amino(imino)methyl]benzenesulfonamide derivatives have shown significant antifungal properties, particularly against yeast-like fungi. A study conducted by Sławiński et al. (2014) synthesized novel derivatives of this compound and tested them for in vitro activity against fungi isolated from patients with candidiasis. These derivatives exhibited growth-inhibitory activity against Candida albicans, demonstrating effectiveness comparable to or superior to the reference drug fluconazole (Sławiński et al., 2014).
Photochemical Properties
Another significant application of benzenesulfonamide derivatives is in photochemical studies. Zhou and Moore (1994) investigated the photolability of Sulfamethoxazole, a derivative of benzenesulfonamide, in acidic aqueous solutions. This study found that exposure to light resulted in the formation of multiple photoproducts, one being a photoisomerization product of the isoxazole ring (Zhou & Moore, 1994).
Molecular Conformation Analysis
In 2022, Vigorito et al. conducted a study using rotational spectroscopy on benzenesulfonamides to understand their conformations and structural influence of different substituents. This research is crucial in biochemistry, as many benzenesulfonamides are effective against various diseases (Vigorito et al., 2022).
Anticancer Activity
Derivatives of N-[amino(imino)methyl]benzenesulfonamide have been investigated for their potential anticancer activities. Karakuş et al. (2018) synthesized derivatives of this compound and evaluated their effectiveness against human colorectal and cervix carcinoma cell lines. Notably, some compounds showed marked anticancer activity, demonstrating the potential of these derivatives in cancer treatment (Karakuş et al., 2018).
Enzyme Inhibition Studies
A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. These compounds showed significant inhibition on enzymes like cholesterol esterase and tyrosinase, highlighting their potential in biochemical applications (Alyar et al., 2019).
Antibacterial and Luminescence Properties
Feng et al. (2021) synthesized new d10 metal complexes using modified benzenesulfonamide acid and studied their antibacterial and luminescence properties. This research indicates the diverse applications of benzenesulfonamide derivatives in the fields of microbiology and material science (Feng et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRNTJGTDYRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963144 | |
Record name | N-Carbamimidoylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]benzenesulfonamide | |
CAS RN |
4392-37-4 | |
Record name | N-(Aminoiminomethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Aminoiminomethyl)benzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(aminoiminomethyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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